molecular formula C14H19Cl2NO2 B290872 2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide

Cat. No.: B290872
M. Wt: 304.2 g/mol
InChI Key: HQPJVGJCWARKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide is a synthetic organic compound known for its applications in various scientific fields. It is characterized by the presence of a dichlorophenoxy group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable amide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar mode of action.

    2,4-Dichlorophenoxypropionic acid: A compound with similar chemical properties and applications.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide is unique due to its specific amide linkage and the presence of a methylbutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pentan-2-ylpropanamide

InChI

InChI=1S/C14H19Cl2NO2/c1-4-5-9(2)17-14(18)10(3)19-13-7-6-11(15)8-12(13)16/h6-10H,4-5H2,1-3H3,(H,17,18)

InChI Key

HQPJVGJCWARKBZ-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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